![molecular formula C8H11BrN2O2 B1457307 methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate CAS No. 1183663-73-1](/img/structure/B1457307.png)
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Overview
Description
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS number 1183663-73-1 . It has a molecular weight of 247.09 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . The InChI code is 1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a liquid at room temperature . It has a molecular weight of 247.09 .Scientific Research Applications
Inhibition of Platelet Aggregation
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate and its derivatives have been studied for their potential in inhibiting blood platelet aggregation, which is a crucial factor in the formation of blood clots. Derivatives of this compound, specifically 4-(1H-pyrazol-1-yl)-2-butylamine derivatives, have shown an inhibitory effect on platelet aggregation in vitro, indicating potential therapeutic applications in conditions where blood clot prevention is desired (Ferroni et al., 1989).
Antimicrobial Activities
Research into the antimicrobial properties of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives has highlighted their effectiveness against various bacterial and fungal pathogens. For instance, new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity, comparing favorably with commercially available antibiotics and antifungal agents (Pundeer et al., 2013).
Corrosion Inhibition
Theoretical studies on bipyrazolic-type organic compounds, which include methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives, have been conducted to evaluate their efficiency as corrosion inhibitors. These studies, utilizing density functional theory (DFT), have shown that certain parameters, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electronegativity, and global hardness, are indicative of a compound's potential as a corrosion inhibitor. The findings suggest that these derivatives could serve as effective corrosion inhibitors in industrial applications (Wang et al., 2006).
Cytotoxic Properties
The cytotoxic properties of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives have been investigated, revealing their potential in cancer treatment. Compounds derived from this chemical, particularly those incorporating pyrazole and thiazole moieties, have shown cytotoxicity against various cancer cell lines, including human liver carcinoma. These findings indicate a promising direction for the development of new anticancer agents based on methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives (Sayed et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDATDCAPHMJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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